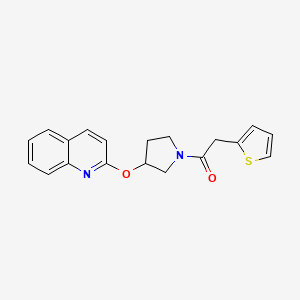

1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

CAS No.: 2034616-27-6

Cat. No.: VC4934710

Molecular Formula: C19H18N2O2S

Molecular Weight: 338.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034616-27-6 |

|---|---|

| Molecular Formula | C19H18N2O2S |

| Molecular Weight | 338.43 |

| IUPAC Name | 1-(3-quinolin-2-yloxypyrrolidin-1-yl)-2-thiophen-2-ylethanone |

| Standard InChI | InChI=1S/C19H18N2O2S/c22-19(12-16-5-3-11-24-16)21-10-9-15(13-21)23-18-8-7-14-4-1-2-6-17(14)20-18/h1-8,11,15H,9-10,12-13H2 |

| Standard InChI Key | OBEFLHGHUZQHQF-UHFFFAOYSA-N |

| SMILES | C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CC4=CC=CS4 |

Introduction

Structural Features and Physicochemical Properties

The compound’s structure integrates three key moieties:

-

Quinoline: A bicyclic aromatic system with a nitrogen atom at position 1.

-

Pyrrolidine: A five-membered saturated amine ring.

-

Thiophene: A sulfur-containing heterocycle.

The SMILES notation highlights the ethanone backbone linking the thiophen-2-yl and pyrrolidin-1-yl groups, with the quinolin-2-yloxy substituent at the pyrrolidine’s 3-position . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 338.4 g/mol |

| Density | Not reported |

| Boiling/Melting Points | Not reported |

The absence of reported density and thermal stability data underscores the need for further experimental characterization .

Synthesis and Characterization

Synthetic Routes

The compound’s synthesis likely involves multi-step strategies common to quinoline derivatives:

-

Quinoline Core Formation: Pfitzinger reaction using isatin derivatives and ketones under basic conditions .

-

Pyrrolidine Functionalization: Nucleophilic substitution or coupling reactions to introduce the pyrrolidine-oxy group .

-

Thiophene-Ethanone Integration: Friedel-Crafts acylation or Mannich reactions to attach the thiophen-2-yl-ethanone moiety .

A representative pathway could involve:

-

Cyclization of 5-substituted isatin with acetophenone to form quinoline-4-carboxylic acid.

-

Amide coupling with pyrrolidine derivatives.

Analytical Characterization

-

Spectroscopy: NMR would reveal pyrrolidine protons (δ 3.0–3.5 ppm), quinoline aromatic signals (δ 7.5–8.5 ppm), and thiophene resonances (δ 6.5–7.2 ppm) .

-

Mass Spectrometry: A molecular ion peak at m/z 338.4 confirms the molecular weight .

Biological Activities and Applications

Antimicrobial and Anticancer Prospects

-

Antimicrobial: Thiophene-containing compounds show activity against S. aureus and E. coli . The ethanone-thiophene moiety may disrupt bacterial membrane integrity .

-

Anticancer: Quinoline derivatives interfere with DNA replication and kinase signaling . Hybrids like 2-quinolinone-cinnamic acid conjugates exhibit IC values <10 μM in breast cancer models .

Structure-Activity Relationships (SAR)

Key SAR insights from analogs include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume